molecular formula C14H15N3O3 B14539572 1-Ethyl-3-phenyl-5-(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione CAS No. 61985-86-2

1-Ethyl-3-phenyl-5-(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B14539572
CAS No.: 61985-86-2
M. Wt: 273.29 g/mol
InChI Key: MANOVCNFNPVKJY-UHFFFAOYSA-N
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Description

1-Ethyl-3-phenyl-5-(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione is a triazinane derivative Triazinanes are a class of heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-phenyl-5-(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of ethylamine, phenyl isocyanate, and allyl isocyanate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-phenyl-5-(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazinane oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-phenyl-5-(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazinane-2,4,6-trione: A simpler triazinane derivative.

    1-Ethyl-3-phenyl-1,3,5-triazinane-2,4,6-trione: Lacks the prop-2-en-1-yl group.

    1-Phenyl-3-prop-2-en-1-yl-1,3,5-triazinane-2,4,6-trione: Lacks the ethyl group.

Uniqueness

1-Ethyl-3-phenyl-5-(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazinane derivatives.

Properties

CAS No.

61985-86-2

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

1-ethyl-3-phenyl-5-prop-2-enyl-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C14H15N3O3/c1-3-10-16-12(18)15(4-2)13(19)17(14(16)20)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3

InChI Key

MANOVCNFNPVKJY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)CC=C

Origin of Product

United States

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